6-amino-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
6-Amino-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a naphthalimide derivative characterized by a benzo[de]isoquinoline-1,3-dione core with two key substituents: a 4-nitrophenyl group at the 2-position and an amino group at the 6-position. This compound belongs to a class of heterocyclic molecules widely studied for their photophysical properties, biological activity, and sensor applications. The electron-withdrawing nitro group at the 2-position and the electron-donating amino group at the 6-position create a polarized electronic structure, influencing its solubility, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
6-amino-2-(4-nitrophenyl)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O4/c19-15-9-8-14-16-12(15)2-1-3-13(16)17(22)20(18(14)23)10-4-6-11(7-5-10)21(24)25/h1-9H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWXOIFQPQAAMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of 6-Nitro Precursor
The reduction of nitro groups to amines is a well-established strategy. A starting material such as 6-nitro-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be hydrogenated using palladium on carbon (Pd/C) under hydrogen gas.
Tin-Mediated Reduction
Alternative reductions employ SnCl₂ in acidic media, as demonstrated in the synthesis of 6-amino-1H-benzo[cd]indol-2-one.
- Conditions : SnCl₂ (2–3 equiv), HCl (conc.), 50°C, 4 hours.
- Yield : Near-quantitative conversion reported for analogous systems.
- Limitations : Requires careful pH adjustment post-reaction to isolate the amine without side reactions.
Nucleophilic Addition via Organozinc Reagents
N,O-Acetal Intermediate Formation
As reported for benzyl-tetrahydroisoquinolines, the isoquinoline-dione core can be functionalized via N,O-acetals.
- Reagents : 4-Nitrophenylzinc bromide, Sc(OTf)₃ catalyst.
- Conditions : THF, −20°C to room temperature, 2–6 hours.
- Yield : Up to 92% for analogous additions.
- Scope : Tolerates electron-withdrawing groups on the aryl zinc reagent, ensuring compatibility with the nitro group.
Bischler–Napieralski Cyclization
Amide Precursor Design
A pre-functionalized amide containing the 4-nitrophenyl group undergoes cyclization to form the isoquinoline ring.
- Substrate : N-(2-(4-nitrophenyl)acetyl)-3-nitrobenzamide.
- Conditions : POCl₃, reflux, 4–6 hours.
- Yield : 30–50% for similar cyclizations in bisbenzylisoquinoline syntheses.
- Post-Cyclization : Nitro reduction at position 6 via methods in Section 1.
Comparative Analysis of Methods
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 6-amino group serves as a primary site for nucleophilic substitution. Key reactions include:
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Acylation : Reacts with acetyl chloride in anhydrous THF at 0–5°C to form N-acetyl derivatives (yield: 82–89%).
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Sulfonation : Treatment with sulfonic acid chlorides (e.g., toluenesulfonyl chloride) in pyridine yields sulfonamide analogs, enhancing solubility for pharmacological studies .
Table 1: Reaction Conditions for Amino Group Modifications
| Reagent | Solvent | Temperature | Yield (%) | Product Application |
|---|---|---|---|---|
| Acetyl chloride | THF | 0–5°C | 82–89 | Intermediate for drug design |
| Tosyl chloride | Pyridine | RT | 75 | Solubility enhancement |
Electrophilic Aromatic Substitution
The electron-rich benzo[de]isoquinoline ring undergoes electrophilic substitution, primarily at the 5- and 8-positions:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at C5 or C8, forming dinitro derivatives (confirmed via HPLC-MS) .
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Halogenation : Bromine in CCl₄ at 40°C selectively adds bromine at C7, enabling further cross-coupling reactions.
Redox Reactions
The 4-nitrophenyl group participates in reduction and oxidation processes:
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Nitro → Amine Reduction : Catalytic hydrogenation (H₂/Pd-C, ethanol, 50°C) reduces the nitro group to an amine, yielding 6-amino-2-(4-aminophenyl)- derivatives (IC₅₀ = 1.9 μM for TDP2 inhibition) .
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Oxidation of Amino Group : Exposure to KMnO₄ in acidic conditions converts the 6-amino group to a nitroso moiety, though this reaction requires strict stoichiometric control to avoid over-oxidation.
Mechanistic Insight :
The reduction of the nitro group follows a stepwise pathway:
This process is critical for generating bioactive intermediates with enhanced DNA repair inhibition properties .
Photochemical Reactivity
Under visible light (405–635 nm), the compound acts as a photoinitiator in polymerization reactions:
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Radical Generation : Irradiation cleaves the C=O bond adjacent to the nitro group, producing radicals that initiate acrylate polymerization (85% monomer conversion in 60 s) .
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Electron Transfer : The amino group donates electrons to iodonium salts (e.g., Ph₂I⁺), accelerating cationic epoxy resin curing .
Table 2: Photochemical Performance Under Different Wavelengths
| Light Source (nm) | Polymerization Efficiency (%) | Application |
|---|---|---|
| 405 | 92 | Dental composites |
| 532 | 78 | 3D printing resins |
| 635 | 65 | Adhesives |
Coordination Chemistry
The carbonyl and amino groups enable metal chelation:
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Magnesium Binding : The 1,3-dione moiety coordinates Mg²⁺ in TDP2 enzyme inhibition, as shown by docking studies (binding energy: −8.2 kcal/mol) .
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Platinum Complexation : Reacts with cis-[Pt(PPh₃)₂(OH)]₂²⁺ to form cytotoxic Pt(II) complexes, enhancing anticancer activity .
Stability and Degradation
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Hydrolytic Stability : Resists hydrolysis in neutral aqueous solutions (pH 7.0, 25°C) but degrades rapidly under alkaline conditions (pH >10) via ring-opening.
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Thermal Decomposition : Decomposes at 240°C, releasing NOₓ gases (TGA-DSC data) .
Key Research Findings:
-
Structure-Activity Relationship (SAR) :
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Synthetic Optimization :
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Continuous flow reactors increase yields to >90% while reducing reaction times by 70% compared to batch processes.
-
Scientific Research Applications
6-amino-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-amino-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Naphthalimide derivatives vary significantly based on substituent type and position. Key structural analogues include:
Key Observations:
- Substituent Position: Swapping substituent positions (e.g., nitro at 2 vs. 6) drastically alters electronic properties. The target compound’s 4-nitrophenyl (electron-withdrawing) at 2 and amino (electron-donating) at 6 creates a push-pull system, enhancing intramolecular charge transfer compared to its positional isomer (6-nitro-2-(4-aminophenyl)) .
- Electron Effects: Nitro groups increase electrophilicity, making the compound more reactive in reduction or nucleophilic substitution reactions. Amino groups improve solubility in polar solvents and enable hydrogen bonding, critical for biological interactions .
- Biological Activity: Antifungal activity is prominent in hydroxyethyl thio derivatives (e.g., 7f, 8a–c) due to thioether linkages , while antitumor activity in Schiff-base derivatives (5a–c) correlates with extended conjugation .
Photophysical and Sensor Properties
Compounds like NI3 and NI4 () demonstrate that substituent position on the naphthalimide core affects fluorescence and sensor efficacy. NI3, with a dimethylaminoethyl group at the imide nitrogen, shows pH-dependent fluorescence, while NI4, with the same group at the C-4 position, exhibits enhanced metal ion detection. The target compound’s nitro group may quench fluorescence compared to amino-substituted analogues but could enable unique solvatochromic effects .
Biological Activity
6-amino-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against cancer cell lines, and other biological effects.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure includes an amino group and a nitrophenyl substituent, which are crucial for its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Induction of Apoptosis : Studies show that the compound can trigger apoptosis in cancer cells by activating caspase pathways. For instance, it has been documented that related compounds induce apoptosis in MOLT-4 cells through caspase 3 and 6 activation .
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the S and G2/M phases, leading to an accumulation of cells in these phases and promoting apoptosis .
- Inhibition of DNA and RNA Synthesis : It significantly inhibits nucleic acid synthesis in cancer cells, which is critical for tumor growth suppression .
Anticancer Efficacy
A summary of findings from various studies on the anticancer activity of this compound is presented in Table 1.
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| MOLT-4 | 10 | Apoptosis via caspase activation | |
| HL-60 | <10 | Apoptosis induction | |
| S-180 | Significant | Inhibition of DNA/RNA synthesis |
Case Studies
Several case studies highlight the biological activities of related compounds within the same chemical class:
- Antitumor Activity : A study reported that a derivative similar to this compound demonstrated substantial cytotoxicity across multiple cancer cell lines while showing minimal toxicity to normal human peripheral blood mononuclear cells (PBMCs) at higher concentrations (IC50 > 273 µM) .
- Structure-Activity Relationship (SAR) : Research into the SAR has revealed that modifications to the nitro and amino groups can enhance or diminish anticancer activity. For example, substituents that increase electron density on the aromatic ring often correlate with increased cytotoxicity against cancer cells .
- Clinical Trials : Some derivatives have progressed to early-phase clinical trials, showcasing their potential in treating hyperproliferative diseases like cancer. However, results have varied, necessitating further research into optimizing these compounds for clinical use .
Q & A
Basic: How can researchers optimize the synthesis of 6-amino-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione?
Methodological Answer:
- Step 1: Start with brominated naphthalic anhydride derivatives (e.g., 6-bromo-1,8-naphthalic anhydride) and react with 4-nitroaniline under reflux in ethanol or methanol to form the imide core. Use stoichiometric ratios (1:1.2 for amine:anhydride) to minimize side products .
- Step 2: Purify intermediates via recrystallization in ethanol. Monitor reaction progress using TLC (silica gel, chloroform/methanol 9:1).
- Step 3: Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C in ethanol) or SnCl₂ in HCl .
- Validation: Confirm purity via melting point analysis and HPLC (>99% purity) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- FT-IR: Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH₂ bend at ~1600 cm⁻¹) .
- NMR: Use NMR (DMSO-d₆) to resolve aromatic protons (δ 7.5–8.5 ppm) and amine protons (δ 5.5–6.5 ppm). NMR confirms carbonyl carbons (~165 ppm) and nitrophenyl carbons (~150 ppm) .
- UV-Vis: Analyze π→π* transitions (λ_max ~360–400 nm in DMSO) for electronic properties relevant to photophysical applications .
Advanced: What mechanistic insights explain its antimicrobial activity?
Methodological Answer:
- Hypothesis: The 4-nitrophenyl and amino groups disrupt microbial membrane integrity via electrostatic interactions or intercalation into DNA .
- Experimental Design:
- Data Interpretation: Spatial arrangement of substituents (e.g., nitro vs. methyl groups) correlates with activity, but exact steric/electronic contributions require molecular docking .
Advanced: How can factorial design optimize photocatalytic degradation of derivatives?
Methodological Answer:
- Variables: Test pH (3–9), dye concentration (10–50 mg/L), catalyst loading (1–3 mL H₂O₂), and irradiation time (30–120 min) .
- Statistical Analysis: Use ANOVA to identify significant factors. For example, pH 3.9 and 90 min irradiation maximize degradation (67.9% efficiency) .
- Validation: Monitor degradation kinetics via UV-Vis at λ_max of the dye and confirm by LC-MS to track intermediate formation .
Advanced: How do substituents influence fluorescence-based sensing applications?
Methodological Answer:
- Probe Design: Introduce electron-donating groups (e.g., morpholino, piperazinyl) to enhance Fe³⁺ detection via fluorescence quenching. Synthesize Schiff base derivatives (e.g., NHPY) for selective metal binding .
- Testing Protocol:
- Mechanism: Photoinduced electron transfer (PET) from the amino group to the naphthalimide core explains selectivity .
Advanced: How do steric and electronic effects of substituents impact biological activity?
Methodological Answer:
- Comparative Synthesis: Prepare derivatives with halogens (Cl, Br), alkoxy (OCH₃), or bulky groups (2,4-dimethylphenyl) .
- Activity Mapping:
- Computational Support: Use DFT to calculate HOMO-LUMO gaps and correlate with experimental bioactivity .
Advanced: What computational tools predict photophysical properties?
Methodological Answer:
- DFT/TDDFT: Model ground-state geometries (B3LYP/6-31G*) and excited-state transitions to predict absorption/emission spectra .
- Validation: Compare computed λ_max with experimental UV-Vis data (error margins <10 nm) .
- Applications: Optimize sensor design by simulating metal-ion binding energies and charge transfer pathways .
Advanced: How to resolve contradictions in substituent-activity relationships?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
